1-(2-Bromopyridin-3-yl)cyclobutanol

Catalog No.
S9094549
CAS No.
M.F
C9H10BrNO
M. Wt
228.09 g/mol
Availability
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1-(2-Bromopyridin-3-yl)cyclobutanol

Product Name

1-(2-Bromopyridin-3-yl)cyclobutanol

IUPAC Name

1-(2-bromopyridin-3-yl)cyclobutan-1-ol

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

InChI

InChI=1S/C9H10BrNO/c10-8-7(3-1-6-11-8)9(12)4-2-5-9/h1,3,6,12H,2,4-5H2

InChI Key

OPQQFZXMMRDXPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(N=CC=C2)Br)O

1-(2-Bromopyridin-3-yl)cyclobutanol is a chemical compound characterized by the presence of a bromine atom on a pyridine ring and a cyclobutanol moiety. Its molecular formula is C10H10BrNO, with a molecular weight of approximately 243 g/mol. The compound features a unique structure that combines the properties of both the bromopyridine and cyclobutanol, making it valuable in various chemical and biological applications. The bromine substituent can influence its reactivity and potential interactions in biological systems, while the cyclobutanol structure adds to its steric and electronic characteristics, enhancing its utility in synthetic chemistry and medicinal applications .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, converting the compound into corresponding alcohols or amines.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions where nucleophiles like amines or thiols replace the bromine, resulting in new derivatives.

These reactions are facilitated by common solvents such as ethanol and dichloromethane, often employing catalysts like palladium on carbon for hydrogenation processes .

The synthesis of 1-(2-Bromopyridin-3-yl)cyclobutanol typically involves several steps:

  • Bromination: Starting from 2-pyridylcyclobutanol, bromination is performed using a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane. This reaction is conducted under controlled conditions to ensure high yield and purity.
  • Purification: Post-reaction, the product is purified using techniques such as thin-layer chromatography or column chromatography to isolate the desired compound from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, IR) to confirm its structure and purity .

1-(2-Bromopyridin-3-yl)cyclobutanol has potential applications in:

  • Pharmaceutical Development: Its structural features may contribute to the design of novel therapeutic agents targeting specific biological pathways.
  • Synthetic Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those involving heterocycles.
  • Material Science: Due to its unique properties, it may find applications in developing new materials with specific functionalities .

1-(2-Bromopyridin-3-yl)cyclobutanol can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-BromopyridineSimple pyridine with bromine substituentLacks cyclobutanol moiety; different reactivity
1-(2-Bromopyridin-6-yl)cyclobutanolSimilar structure but bromine at different positionVariations in chemical behavior and biological activity
Cyclobutanol derivativesVarious substituents on cyclobutanol ringDiverse chemical properties depending on substituents
1-(6-Bromopyridin-2-yl)cyclobutanolBromine at another position on pyridineDifferent reactivity profile compared to 1-(2-Bromopyridin-3-yl)cyclobutanol

These comparisons highlight the uniqueness of 1-(2-Bromopyridin-3-yl)cyclobutanol in terms of its specific structural features and potential applications .

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.99458 g/mol

Monoisotopic Mass

226.99458 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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